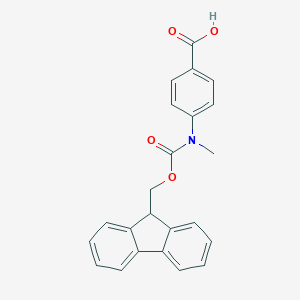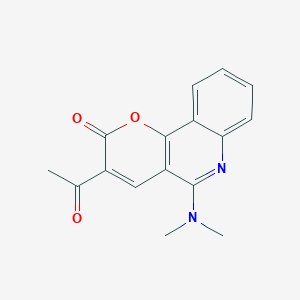
N-(2-methoxyphenyl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)oxolan-3-amine, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a cyclic amine that has a unique structure, making it a promising candidate for drug design and development.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine is not fully understood, but it is believed to involve the activation of caspase-dependent apoptosis pathways. N-(2-methoxyphenyl)oxolan-3-amine has been shown to induce the cleavage of caspase-3 and caspase-9, leading to apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)oxolan-3-amine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress and inflammation, and the activation of the Nrf2/ARE pathway. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)oxolan-3-amine in lab experiments is its unique structure, which makes it a promising candidate for drug design and development. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of using N-(2-methoxyphenyl)oxolan-3-amine in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)oxolan-3-amine, including the development of N-(2-methoxyphenyl)oxolan-3-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine and its potential applications in various scientific research fields. Finally, the synthesis of N-(2-methoxyphenyl)oxolan-3-amine derivatives with improved solubility and bioavailability should be explored to optimize its potential as a drug candidate.
In conclusion, N-(2-methoxyphenyl)oxolan-3-amine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(2-methoxyphenyl)oxolan-3-amine is a relatively straightforward process, and it has been studied for its potential as an anticancer and neuroprotective agent. N-(2-methoxyphenyl)oxolan-3-amine has unique biochemical and physiological effects, making it a promising candidate for drug design and development. However, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)oxolan-3-amine involves the reaction between 2-methoxyphenylacetic acid and oxalyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N-(2-methoxyphenyl)oxolan-3-amine. The synthesis of N-(2-methoxyphenyl)oxolan-3-amine is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)oxolan-3-amine has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-methoxyphenyl)oxolan-3-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
162851-45-8 |
|---|---|
Produktname |
N-(2-methoxyphenyl)oxolan-3-amine |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI-Schlüssel |
VBKUUDHFVCZSJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2CCOC2 |
Kanonische SMILES |
COC1=CC=CC=C1NC2CCOC2 |
Synonyme |
N-(2'-METHOXYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



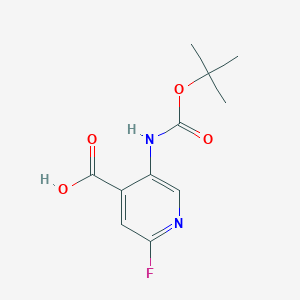
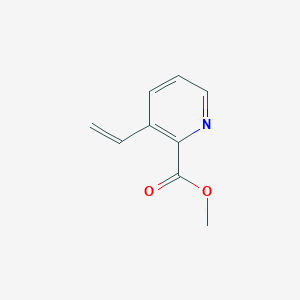
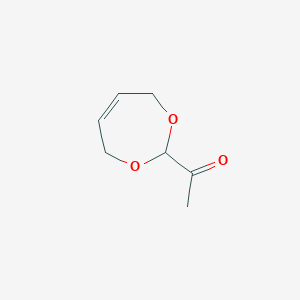
![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)

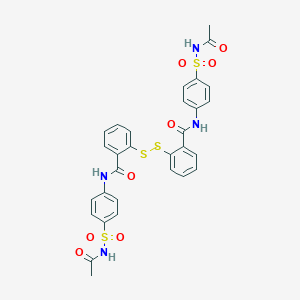
![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)

